Docosatrienoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Effects

One area of study explores DTA's potential anti-inflammatory properties. Research suggests DTA may inhibit the binding of Leukotriene B4 (LTB4), a potent inflammatory molecule, to neutrophil membranes in pigs [1]. LTB4 plays a role in various inflammatory responses, and DTA's ability to interfere with its binding suggests it might offer an avenue for managing inflammation.

Source

[1] Yagaloff KA, et al. Essential fatty acids are antagonists of the leukotriene B4 receptor. Prostaglandins Leukot Essent Fatty Acids. 1995 May;52(5):293-7. ()

Impact on Ion Channels

Another research thread investigates the effect of DTA on ion channels, particularly potassium channels, in cell membranes. Studies using rat peritoneal macrophages have shown that DTA can dose-dependently decrease the peak potassium current amplitude and accelerate activation and inactivation kinetics [2]. This suggests DTA might influence cellular functions regulated by potassium channels.

Source

[2] Krutetskaia ZI, et al. The effect of docosatrienoic acid on the potassium channels of outward rectification in the membrane of rat peritoneal macrophages. Fiziol Zh SSSR Im I M Sechenova. 1991 Jan-Feb;77(1):121-6. ()

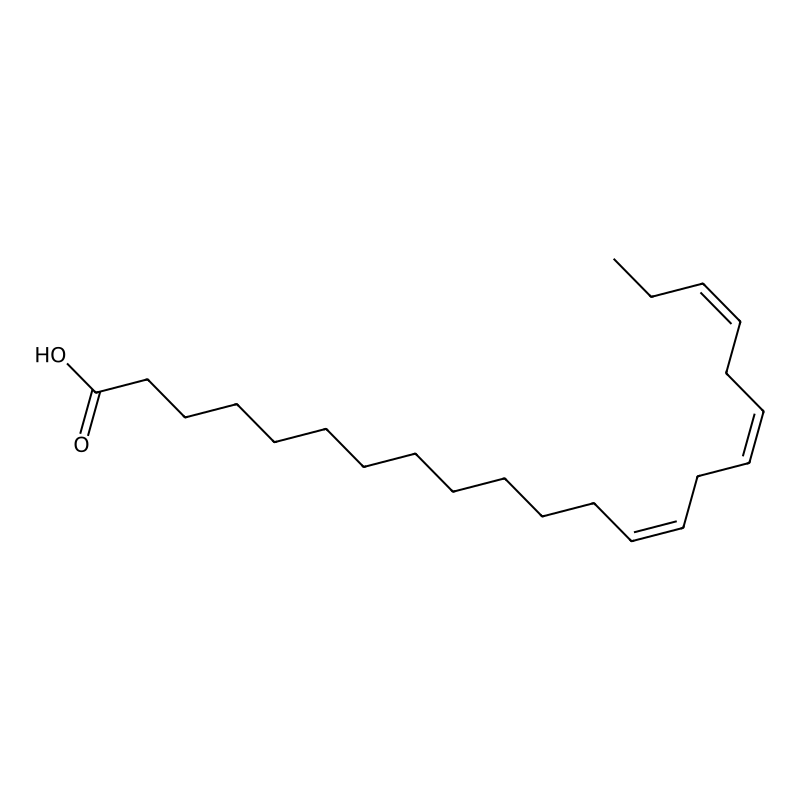

Docosatrienoic acid, also known as docosatrienoate, is classified as a very long-chain fatty acid, characterized by an aliphatic tail containing 22 carbon atoms and three double bonds. Its chemical formula is , and it is considered a polyunsaturated fatty acid. This compound is hydrophobic and practically insoluble in water, making it relatively neutral in terms of chemical reactivity in aqueous environments. Docosatrienoic acid has been shown to influence ion channel activity, specifically decreasing peak potassium current amplitude and accelerating potassium activation and inactivation kinetics across various membrane potentials .

Docosatrienoic acid undergoes several biochemical transformations, primarily through lipid peroxidation and fatty acid metabolism. It can participate in reactions that lead to the formation of bioactive lipid mediators, including dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites are involved in various physiological processes, such as inflammation and vascular function .

Research indicates that docosatrienoic acid exhibits significant biological activity. It has been implicated in the modulation of ion channels, particularly potassium channels, which play a crucial role in cellular excitability and signaling. Furthermore, its metabolites have been associated with anti-inflammatory effects and may serve as endothelium-derived hyperpolarizing factors . The compound also plays a role in the synthesis of other bioactive lipids that affect cellular functions.

Docosatrienoic acid can be synthesized through various methods:

- Natural Biosynthesis: It is produced naturally via the elongation of arachidonic acid through a series of enzymatic reactions involving elongases and desaturases.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic synthesis techniques that involve the introduction of double bonds into a saturated fatty acid precursor.

- Biotechnological Approaches: Advances in metabolic engineering have enabled the production of docosatrienoic acid in genetically modified organisms, such as oilseed crops, which are engineered to enhance their fatty acid profiles .

Docosatrienoic acid has potential applications in various fields:

- Nutraceuticals: Due to its biological activity, it may be used as a dietary supplement for cardiovascular health.

- Pharmaceuticals: Its metabolites could serve as therapeutic agents for inflammatory diseases or conditions related to endothelial function.

- Food Industry: As a source of polyunsaturated fatty acids, it can be incorporated into functional foods aimed at improving health outcomes.

Interaction studies have demonstrated that docosatrienoic acid can modulate the activity of ion channels, particularly potassium channels. This interaction is crucial for understanding its role in cellular signaling pathways. Additionally, its metabolites interact with various receptors and enzymes involved in inflammatory responses and vascular regulation .

Several compounds exhibit structural or functional similarities to docosatrienoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Arachidonic Acid | C20H32O2; four double bonds | Precursor to eicosanoids involved in inflammation |

| Docosatetraenoic Acid | C22H34O2; four double bonds | Known as adrenic acid; significant in brain development |

| Eicosapentaenoic Acid | C20H30O2; five double bonds | Omega-3 fatty acid; anti-inflammatory properties |

| Docosahexaenoic Acid | C22H32O2; six double bonds | Omega-3 fatty acid; crucial for brain health |

Docosatrienoic acid's unique position stems from its specific chain length (22 carbons) and its three double bonds, distinguishing it from other similar fatty acids that either have more or fewer double bonds or different carbon chain lengths.